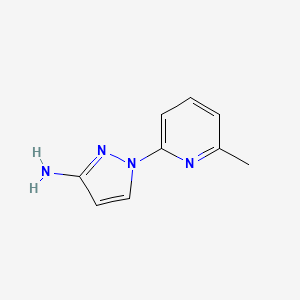

1-(6-methylpyridin-2-yl)-1H-pyrazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(6-Methylpyridin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both pyridine and pyrazole rings

Preparation Methods

The synthesis of 1-(6-methylpyridin-2-yl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 6-methyl-2-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) acts as a nucleophile, enabling alkylation and arylation:

-

Reagents : Alkyl halides (e.g., methyl iodide, ethyl bromide), aryl halides.

-

Conditions : Base-mediated (e.g., K₂CO₃, Et₃N) in polar aprotic solvents (DMF, THF).

-

Products : N-alkylated or N-arylated derivatives.

Example :

Reaction with methyl iodide yields N-methyl-1-(6-methylpyridin-2-yl)-1H-pyrazol-3-amine, enhancing lipophilicity for biological studies .

Acylation Reactions

The amine reacts with acylating agents to form amides:

-

Reagents : Acyl chlorides (e.g., acetyl chloride, benzoyl chloride), acid anhydrides.

-

Conditions : Catalytic DMAP or pyridine in dichloromethane or THF.

-

Products : Stable amides with modified electronic properties.

Example :

Synthesis of N-(thiophene-2-carbonyl)-1-(6-methylpyridin-2-yl)-1H-pyrazol-3-amine using 5-bromothiophene carboxylic acid and TiCl₄/pyridine, achieving moderate yields (12–38%) .

Condensation Reactions

The compound participates in cyclocondensation to form heterocyclic systems:

-

Reagents : Aldehydes (e.g., 2-phenoxyacetaldehyde), diketones.

-

Conditions : NH₄OAc in t-BuOMe/MeOH at RT.

-

Products : Imidazole or triazole derivatives.

Example :

Condensation with 2-phenoxyacetaldehyde produces 2-(phenoxymethyl)imidazole derivatives in 56% yield .

Electrophilic Aromatic Substitution (EAS)

The pyridine ring undergoes EAS at activated positions:

-

Reagents : Nitrating agents (HNO₃/H₂SO₄), sulfonating agents (SO₃).

-

Conditions : Acidic or Lewis acid-catalyzed environments.

-

Products : Nitro- or sulfonyl-substituted analogs.

Example :

Nitration at the pyridine ring’s para-position enhances hydrogen-bonding capacity for enzyme inhibition .

Reductive Amination

The amine forms secondary amines via reductive coupling:

-

Reagents : Aldehydes/ketones, NaBH₃CN or NaBH(OAc)₃.

-

Conditions : Mildly acidic (pH 4–6) in MeOH or DCM.

-

Products : Secondary amines with extended alkyl/aryl chains.

Example :

Reaction with formaldehyde yields N,N-dimethyl derivatives, improving solubility .

Diazo Coupling

The amine participates in azo compound synthesis:

-

Reagents : Diazonium salts (e.g., ArN₂⁺).

-

Conditions : Low temperature (0–5°C) in aqueous HCl.

-

Products : Azo dyes with potential photochemical applications.

Example :

Coupling with benzenediazonium chloride forms a red azo dye, λ<sub>max</sub> ≈ 480 nm .

Comparative Reaction Data

Mechanistic Insights

Scientific Research Applications

1-(6-Methylpyridin-2-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(6-methylpyridin-2-yl)-1H-pyrazol-3-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

1-(6-Methylpyridin-2-yl)-1H-pyrazol-3-amine can be compared with similar compounds such as:

1-(6-Methylpyridin-2-yl)ethanone: This compound features a similar pyridine ring but with an ethanone group instead of a pyrazole ring.

1-(6-Methylpyridin-2-yl)piperazine: This compound has a piperazine ring instead of a pyrazole ring, leading to different chemical and biological properties.

Biological Activity

1-(6-Methylpyridin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural arrangement that includes both a pyrazole and a pyridine moiety, which enhances its reactivity and potential therapeutic applications.

The molecular formula of this compound is C10H10N4 with a molecular weight of approximately 198.21 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for drug development.

Research indicates that this compound acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to cytotoxic effects on cancer cell lines, suggesting its potential use in cancer therapeutics . Molecular docking studies have shown effective binding to CDK2, indicating that this compound may alter cellular signaling pathways involved in proliferation and apoptosis.

Antitumor Activity

Several studies have evaluated the antitumor potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant inhibitory effects against various cancer cell lines, including those expressing BRAF(V600E) mutations . The specific IC50 values for related compounds often range from 26 µM to 49.85 µM, highlighting the efficacy of these compounds in inducing apoptosis in tumor cells .

Anti-inflammatory Properties

Pyrazole derivatives are also noted for their anti-inflammatory activities. Some derivatives exhibit inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, with activities comparable to established anti-inflammatory drugs like dexamethasone . The anti-inflammatory mechanism is believed to involve the modulation of signaling pathways associated with inflammation.

Antimicrobial Activity

Research has shown that certain pyrazole derivatives possess antimicrobial properties, making them candidates for the development of new antimicrobial agents. For example, some compounds have been reported to disrupt bacterial cell membranes, leading to cell lysis and subsequent antimicrobial effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring and the pyridine moiety can significantly influence the compound's biological efficacy. For instance, substituents that enhance hydrophilicity may improve bioavailability and therapeutic outcomes .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various pyrazole derivatives, this compound was found to induce significant apoptosis in A549 lung cancer cells. The mechanism was linked to the downregulation of cyclin D1 and upregulation of pro-apoptotic factors .

Case Study 2: Anti-inflammatory Activity

A series of pyrazole derivatives were tested for their ability to inhibit LPS-induced production of nitric oxide (NO) and TNF-α in macrophage cell lines. One derivative exhibited over 80% inhibition at a concentration of 10 µM, indicating strong anti-inflammatory potential .

Table 1: Biological Activities of Pyrazole Derivatives

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Antitumor | 26 | |

| Compound B | Anti-inflammatory | 10 | |

| Compound C | Antimicrobial | Not specified |

Table 2: Structure-Activity Relationship Insights

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(6-methylpyridin-2-yl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted pyridines and hydrazine derivatives. For example, analogous pyrazole derivatives are prepared by reacting hydrazine with propenones or enones under reflux in ethanol . Copper-catalyzed cross-coupling (e.g., Ullmann-type reactions) with iodopyrazole intermediates and amines is another approach, as demonstrated in the synthesis of N-cyclopropylpyrazole derivatives (yields ~17–26%) . Key factors include solvent choice (e.g., DMSO for polar aprotic conditions), temperature (35–80°C), and catalyst loading (e.g., CuBr for coupling efficiency) .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Structural confirmation requires multi-spectral analysis:

- NMR : 1H and 13C NMR identify aromatic proton environments (e.g., pyridyl protons at δ 6.7–8.8 ppm) and amine groups .

- X-ray Crystallography : SHELX programs (e.g., SHELXL/SHELXS) resolve crystal structures, with refinement parameters (R-factors < 0.05) ensuring accuracy .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ peaks) .

Q. What are the key reactivity patterns of the pyrazole-amine moiety in this compound?

- Methodological Answer : The 3-amine group participates in nucleophilic substitution (e.g., sulfonylation with sulfonyl chlorides) and condensation reactions (e.g., forming Schiff bases) . The pyridyl ring directs electrophilic substitution (e.g., halogenation at the 4-position) . Reactivity can be modulated by steric effects from the 6-methyl group on the pyridine ring .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in copper-catalyzed coupling reactions?

- Methodological Answer : Yield improvements require:

- Catalyst Screening : Testing alternatives to CuBr, such as CuI or Pd-based catalysts .

- Ligand Design : Bidentate ligands (e.g., phenanthroline) enhance catalytic activity .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from days to hours) and improves regioselectivity .

Q. How should researchers resolve contradictions in solubility data for pyrazole-amine derivatives?

- Methodological Answer : Discrepancies arise from polymorphic forms or solvent impurities. Strategies include:

- Hansen Solubility Parameters : Quantify solubility in aprotic vs. protic solvents .

- Thermogravimetric Analysis (TGA) : Detect hydrate formation affecting solubility .

- Crystallization Screening : Identify stable polymorphs via solvent-antisolvent trials .

Q. What computational methods predict the biological activity of this compound?

- Methodological Answer :

- DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict redox activity .

- Molecular Docking : Simulate binding to targets (e.g., kinases or inflammasomes) using PyMOL or AutoDock .

- QSAR Models : Coramine substituent effects (e.g., methyl vs. trifluoromethyl groups) with bioactivity datasets .

Q. How does the 6-methylpyridyl group influence the compound’s spectroscopic and catalytic properties?

- Methodological Answer :

- Steric Effects : The methyl group increases steric hindrance, reducing aggregation in catalytic applications .

- Electronic Effects : Electron-donating methyl groups alter NMR chemical shifts (e.g., deshielding adjacent protons) .

- Thermal Stability : TGA/DSC analyses show enhanced stability compared to unsubstituted pyridines .

Q. What strategies validate the compound’s purity in multi-step syntheses?

- Methodological Answer :

- HPLC-MS : Detect impurities < 0.1% using C18 columns and gradient elution .

- Elemental Analysis : Match experimental vs. theoretical C/H/N ratios (e.g., ±0.3% tolerance) .

- NMR Purity : Integrate proton signals to quantify residual solvents or byproducts .

Q. Key Citations

Properties

Molecular Formula |

C9H10N4 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

1-(6-methylpyridin-2-yl)pyrazol-3-amine |

InChI |

InChI=1S/C9H10N4/c1-7-3-2-4-9(11-7)13-6-5-8(10)12-13/h2-6H,1H3,(H2,10,12) |

InChI Key |

LXFHXMCUNVGIOO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)N2C=CC(=N2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.